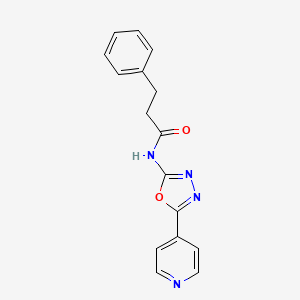
3-苯基-N-(5-(吡啶-4-基)-1,3,4-恶二唑-2-基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-phenyl-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)propanamide is a heterocyclic compound that features a unique structure combining a phenyl group, a pyridine ring, and an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of scientific research.
科学研究应用
3-phenyl-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)propanamide typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling with Pyridine: The oxadiazole intermediate is then coupled with a pyridine derivative using a suitable coupling reagent such as phosphorus oxychloride.
Attachment of the Phenyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
化学反应分析
Types of Reactions
3-phenyl-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the phenyl or pyridine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated solvents and strong nucleophiles like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
作用机制
The mechanism of action of 3-phenyl-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It can affect various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
相似化合物的比较
Similar Compounds
- 3-phenyl-N-(5-(pyridin-4-yl)-1,2,4-oxadiazol-2-yl)propanamide
- 3-phenyl-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)propanamide
- 3-phenyl-N-(5-(pyridin-4-yl)-1,3,4-triazol-2-yl)propanamide
Uniqueness
3-phenyl-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)propanamide is unique due to its specific combination of a phenyl group, a pyridine ring, and an oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
属性
IUPAC Name |
3-phenyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c21-14(7-6-12-4-2-1-3-5-12)18-16-20-19-15(22-16)13-8-10-17-11-9-13/h1-5,8-11H,6-7H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRAEVMANDALMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NN=C(O2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
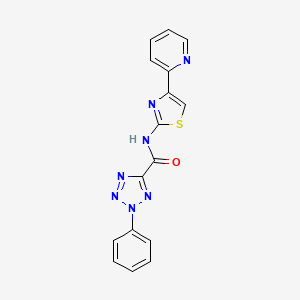
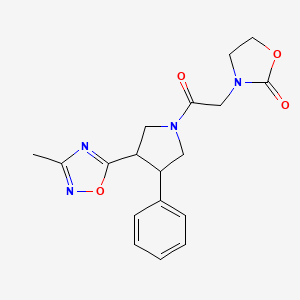
![(2Z)-2-({4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}methylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2425512.png)
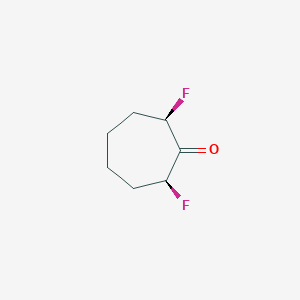

![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-3-carboxamide](/img/structure/B2425516.png)
![1-[4-(2-Bromoethyl)piperazin-1-yl]ethanone](/img/structure/B2425518.png)
![ethyl 4-{1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate](/img/structure/B2425519.png)
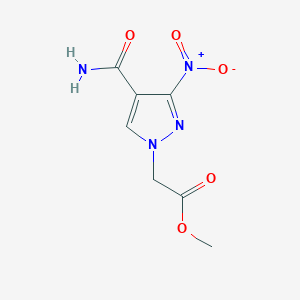

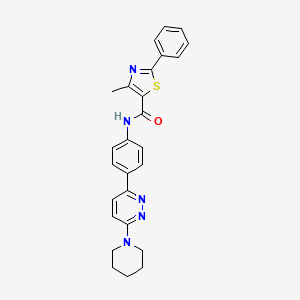

![2-(2-oxo-2-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2425526.png)
![2-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol](/img/structure/B2425528.png)
